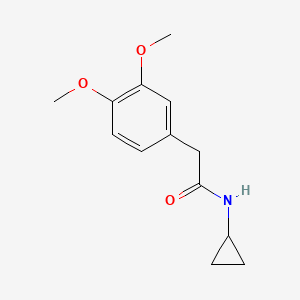![molecular formula C14H18BrNO3 B5858535 4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a morpholine derivative that is commonly referred to as BDMC, and it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BDMC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BDMC has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, BDMC has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
BDMC has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, BDMC has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation. BDMC has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDMC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BDMC has been shown to have a variety of biochemical and physiological effects, which makes it a versatile compound for use in different types of experiments. However, one limitation of using BDMC is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on BDMC. One area of interest is the development of BDMC derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of BDMC and its effects on different signaling pathways. Finally, more research is needed to determine the potential therapeutic applications of BDMC in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion:
In conclusion, 4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine is a morpholine derivative that has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anticancer, neuroprotective, and anti-inflammatory effects. While there are some limitations to using BDMC in lab experiments, it remains a versatile compound with potential therapeutic applications in several areas. Further research is needed to fully understand the mechanism of action of BDMC and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of BDMC involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl morpholine in the presence of a base. The resulting product is then purified through recrystallization. The yield of BDMC is typically around 60-70%, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
BDMC has been studied for its potential use in a variety of scientific research applications. It has been shown to have anticancer properties, as it can induce apoptosis in cancer cells. BDMC has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, BDMC has been studied for its potential use in treating cardiovascular diseases, as it has been shown to have anti-inflammatory effects.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-7-12(8-11(2)14(10)15)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRMUMWLGKYSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)
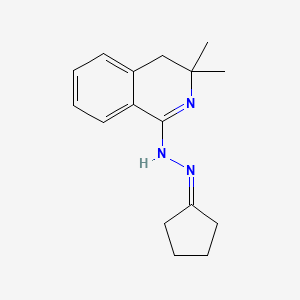
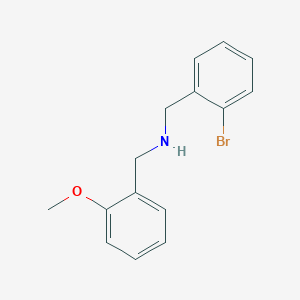
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
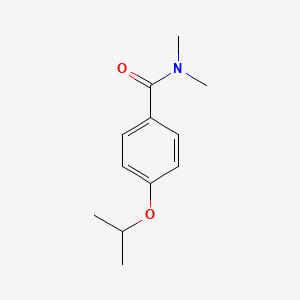
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)
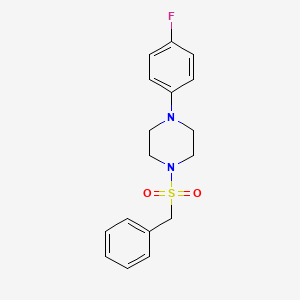

![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)
